molecular formula C26H23FN4O2 B11494318 2'-amino-5-fluoro-7',7'-dimethyl-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-5-fluoro-7',7'-dimethyl-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11494318
M. Wt: 442.5 g/mol
InChI Key: JPHZXTYLCUYRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-amino-5-fluoro-7’,7’-dimethyl-1’-(4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 2’-amino-5-fluoro-7’,7’-dimethyl-1’-(4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and quinoline precursors, followed by their coupling under specific conditions to form the spiro structure. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

2’-amino-5-fluoro-7’,7’-dimethyl-1’-(4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2’-amino-5-fluoro-7’,7’-dimethyl-1’-(4-methylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include various indole and quinoline derivatives, which may share some properties but differ in their specific chemical and biological activities .

Properties

Molecular Formula

C26H23FN4O2

Molecular Weight

442.5 g/mol

IUPAC Name

2'-amino-5-fluoro-7',7'-dimethyl-1'-(4-methylphenyl)-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile

InChI

InChI=1S/C26H23FN4O2/c1-14-4-7-16(8-5-14)31-20-11-25(2,3)12-21(32)22(20)26(18(13-28)23(31)29)17-10-15(27)6-9-19(17)30-24(26)33/h4-10H,11-12,29H2,1-3H3,(H,30,33)

InChI Key

JPHZXTYLCUYRJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C4(C5=C(C=CC(=C5)F)NC4=O)C(=C2N)C#N

Origin of Product

United States

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